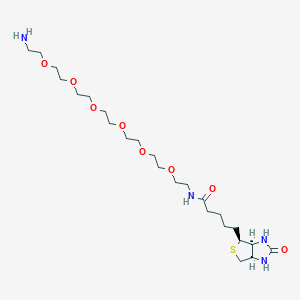
Biotin-PEG6-Amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG6-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines can be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Cell-Microparticle Hybrids : Krishnamachari et al. (2008) demonstrated the use of biotin–avidin interactions to create cell–synthetic-microparticle hybrids. This approach involved surface functionalization of cells with biotin and binding them to biotinylated microparticles using avidin. This methodology is significant for tissue engineering, advanced drug delivery, and the development of biosynthetic devices (Krishnamachari, Pearce, & Salem, 2008).
Stability and Functionalities of Quantum Dots : Susumu et al. (2007) focused on enhancing the stability and biological functionalities of quantum dots (QDs) using modular ligands, including PEG coupled with biotin. These functional ligands contributed to stable, water-soluble QDs with applications in cellular internalization and imaging (Susumu, Uyeda, Medintz, Pons, Delehanty, & Mattoussi, 2007).
Single Molecule Recognition Force Microscopy : Riener et al. (2003) established a test system using atomic force microscopy (AFM) for detecting receptor–ligand interactions at the single-molecule level, employing avidin–biotin interactions. This method is critical for molecular level studies and has broad applications in biomolecular research (Riener, Stroh, Ebner, Klampfl, Gall, Romanin, Lyubchenko, Hinterdorfer, & Gruber, 2003).
Nanoparticles for Biomedical Applications : Steinmetz et al. (2010) demonstrated that nanoparticles formed from Potato virus X could be functionalized with biotins, dyes, and PEGs for biomedical applications. This bioconjugation chemistry opens avenues for chemical functionalization with targeting and therapeutic molecules (Steinmetz, Mertens, Taurog, Johnson, Commandeur, Fischer, & Manchester, 2010).
Targeted Drug Delivery to Breast Cancer and MRI Applications : Jain et al. (2021) developed a biocompatible and pH-responsive manganese oxide nanocuboid system, modified with poly (ethylene glycol) bis(amine) and functionalized with biotin, for efficient and targeted drug delivery to breast cancer cells and enhanced MRI contrast imaging properties (Jain, Patel, Jangid, Guleria, Patel, Pooja, & Kulhari, 2021).
Eigenschaften
Molekularformel |
C24H46N4O8S |
|---|---|
Molekulargewicht |
550.71 |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C24H46N4O8S/c25-5-7-31-9-11-33-13-15-35-17-18-36-16-14-34-12-10-32-8-6-26-22(29)4-2-1-3-21-23-20(19-37-21)27-24(30)28-23/h20-21,23H,1-19,25H2,(H,26,29)(H2,27,28,30)/t20-,21-,23-/m0/s1 |
InChI-Schlüssel |
VXFQWZDKEUDAKG-FUDKSRODSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Biotin-PEG6-amine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)
